molecular formula C14H20N2O2 B1270838 3-Aminomethyl-1-N-Cbz-piperidine CAS No. 315717-76-1

3-Aminomethyl-1-N-Cbz-piperidine

Cat. No. B1270838
M. Wt: 248.32 g/mol
InChI Key: PAIJQGYSIGOWOF-UHFFFAOYSA-N
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Description

3-Aminomethyl-1-N-Cbz-piperidine, also known as Cbz-piperidine, is a product used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.326 .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminomethyl-1-N-Cbz-piperidine include a predicted density of 1.125±0.06 g/cm3, a predicted boiling point of 385.7±25.0 °C, a flashing point of 187.1°C, and a vapor pressure of 3.73E-06mmHg at 25°C .

Scientific Research Applications

Application 1: Synthesis of Amides

  • Summary of the Application : 3-Aminomethyl-1-N-Cbz-piperidine is used in the synthesis of amides. Amides are important in nature as they provide the main amino acid linkage in peptides and proteins. They are also frequently found in many natural products and biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Application 2: Proteomics Research

  • Summary of the Application : 3-Aminomethyl-1-N-Cbz-piperidine is used in proteomics research .

properties

IUPAC Name

benzyl 3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJQGYSIGOWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373392
Record name 3-Aminomethyl-1-N-Cbz-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1-N-Cbz-piperidine

CAS RN

315717-76-1
Record name Phenylmethyl 3-(aminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315717-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminomethyl-1-N-Cbz-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethyl-1-N-Cbz-piperidine
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Synthesis routes and methods

Procedure details

Dissolved 1-benzyloxycarbonyl-3-azidomethylpiperidine (1.27 g, 4.63 mmol, 1 eq) in THF (50 mL). Added water (10 mL). Added triphenylphosphine (1.5 g, 5.79 mmol, 1.25 eq) and let stir overnight. Removed solvent under reduced pressure and diluted the residue with 80 mL 1N HCl. Extracted the solution 3× with ethyl acetate to remove neutral organics. Basified the aqueous layer with 5N NaOH and extracted 3× with ethyl acetate. Combined the organic layers, dried over anhydrous Na2SO4, filtered and concentrated giving 903 mg of the desired amine.
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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